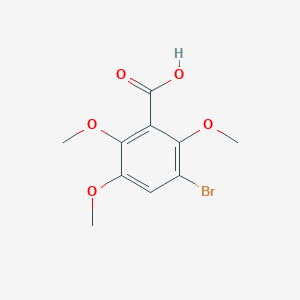

3-Bromo-2,5,6-trimethoxybenzoic acid

Description

Contextualization within Benzoic Acid Chemistry and its Derivatives

Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental building block in organic chemistry. Its derivatives are widespread in nature and are crucial in the synthesis of a vast array of commercial products, including dyes, perfumes, and pharmaceuticals. The reactivity of the benzene (B151609) ring and the carboxylic acid group allows for a multitude of chemical transformations, leading to a diverse family of benzoic acid derivatives with tailored properties. The introduction of substituents onto the aromatic ring can profoundly influence the molecule's electronic and steric characteristics, thereby altering its reactivity and potential applications.

Significance of Bromine and Methoxy (B1213986) Substituents in Aromatic Systems

The presence of both bromine and methoxy groups on an aromatic ring creates a fascinating interplay of electronic effects. Methoxy groups (-OCH3) are strong electron-donating groups through resonance, increasing the electron density of the aromatic ring. vaia.comyoutube.com This enhanced electron density generally activates the ring towards electrophilic aromatic substitution, making reactions like nitration and halogenation proceed more readily than in unsubstituted benzene. vaia.comyoutube.com

Conversely, halogens like bromine are electronegative and exert an electron-withdrawing inductive effect, which tends to deactivate the aromatic ring towards electrophilic substitution. stackexchange.com However, they also possess lone pairs of electrons that can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions. stackexchange.comrutgers.edu The simultaneous presence of activating methoxy groups and a deactivating but ortho-, para-directing bromine atom on a benzoic acid scaffold leads to complex reactivity patterns and unique molecular properties.

Overview of 3-Bromo-2,5,6-trimethoxybenzoic Acid within the broader class of brominated benzoic acids

This compound is a specific member of the larger family of brominated benzoic acids. These compounds are benzoic acid derivatives where one or more hydrogen atoms on the benzene ring have been replaced by bromine atoms. nih.govnih.gov The position of the bromine substituent significantly influences the compound's properties. For instance, 3-bromobenzoic acid and 4-bromobenzoic acid are well-studied isomers with distinct physical and chemical characteristics. nih.govnih.gov The addition of multiple methoxy groups, as seen in this compound, further modifies the electronic environment of the aromatic ring, setting it apart from simpler brominated benzoic acids.

Research Gaps and the Rationale for Comprehensive Study of this compound

While the chemistry of benzoic acid and its simpler derivatives is well-established, polysubstituted derivatives like this compound are less extensively studied. Much of the existing research on halogenated benzoic acids has focused on their metabolic fate or their use as synthetic intermediates. sigmaaldrich.comnih.gov Similarly, studies on trimethoxybenzoic acid derivatives have often centered on their potential as efflux pump inhibitors or in other biological applications. nih.gov

A comprehensive investigation into the specific properties and synthesis of this compound is warranted to fill the existing knowledge gaps. Understanding its unique chemical reactivity, shaped by the interplay of its substituents, could unlock its potential as a valuable building block in medicinal chemistry and materials science. Further research is needed to fully elucidate its structural and electronic properties and to explore novel synthetic routes and potential applications.

| Property | Value |

| CAS Number | 101460-22-4 avantorsciences.com |

| Molecular Formula | C₁₀H₁₁BrO₅ avantorsciences.com |

| Molecular Weight | 291.10 g/mol avantorsciences.com |

| Purity | ≥97% avantorsciences.com |

| Storage Temperature | Ambient avantorsciences.com |

| GHS Pictogram | GHS07 avantorsciences.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-2,5,6-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO5/c1-14-6-4-5(11)8(15-2)7(10(12)13)9(6)16-3/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDRAWVCUZZYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)C(=O)O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347794 | |

| Record name | 3-Bromo-2,5,6-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101460-22-4 | |

| Record name | 3-Bromo-2,5,6-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,5,6-trimethoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 2,5,6 Trimethoxybenzoic Acid

Established Synthetic Routes to 3-Bromo-2,5,6-trimethoxybenzoic Acid

The synthesis of this compound, a significant intermediate in various chemical syntheses, can be achieved through several established methodologies. These routes primarily involve the introduction of a bromine atom onto a pre-existing benzoic acid scaffold or the modification of a related halogenated precursor.

Bromination and Transhalogenation Approaches

A notable method for synthesizing related brominated methoxybenzoic acids involves transhalogenation. For instance, 2,6-dibromo-3,4,5-trimethoxybenzoic acid has been successfully synthesized from 2-iodo-3,4,5-trimethoxybenzoic acid using potassium bromate (B103136) (KBrO₃). nih.gov This reaction leverages the oxidative properties of KBrO₃ to replace the iodine atom with bromine. This approach highlights a viable strategy for introducing bromine onto a polysubstituted benzene (B151609) ring, which could be adapted for the synthesis of this compound.

Another approach involves the direct bromination of a suitable precursor. The synthesis of 3-amino-2,4,6-tribromobenzoic acid is achieved by treating m-aminobenzoic acid with bromine vapor in the presence of hydrochloric acid. orgsyn.org This demonstrates the feasibility of direct bromination on an activated benzoic acid derivative.

Synthesis via Bromination of Methoxybenzoic Acid Precursors

The direct bromination of methoxy-substituted benzoic acids is a common and effective strategy. For example, 3-bromo-2,6-dimethoxybenzoic acid is prepared by the bromination of 2,6-dimethoxybenzoic acid. google.com The process involves dissolving the precursor in a suitable solvent like dioxane and then adding a solution of bromine in a solvent such as trichloromethane. google.com After the reaction, the solvent is removed, and the crude product is purified by recrystallization from ethanol (B145695) to yield the final product with high purity. google.com

Similarly, the bromination of 3,4,5-trimethoxybenzoic acid using N-bromosuccinimide (NBS) in acetonitrile (B52724) is a known method for producing 2-bromo-3,4,5-trimethoxybenzoic acid in high yields. A patent has also described a method for the bromination of 3,4,5-trimethoxybenzoic acid derivatives using hydrogen peroxide and sulfuric acid in the presence of sodium or potassium bromide, where bromine is generated in situ. These examples underscore the utility of direct bromination on various methoxybenzoic acid isomers to obtain the desired bromo-derivatives.

Conversion from Related Halogenated Benzoic Acid Derivatives

The synthesis of brominated benzoic acids can also be achieved by starting with other halogenated precursors. A process for preparing 3-bromo-4-fluoro-benzoic acid starts from fluorobenzene, which is first acylated and then brominated. google.com The resulting bromination product is then converted to the carboxylic acid. google.com This multi-step synthesis demonstrates the principle of building the desired molecule through a series of reactions starting from a simpler halogenated aromatic compound.

Furthermore, the synthesis of 2,4,6-tribromobenzoic acid can be accomplished through the deamination of 3-amino-2,4,6-tribromobenzoic acid. orgsyn.org This involves a diazotization reaction followed by removal of the diazonium group, providing a pathway to convert an amino-substituted bromobenzoic acid to a debrominated analog. While not a direct conversion to this compound, this illustrates a type of transformation that can be employed in the synthesis of halogenated benzoic acids.

Industrial Production Methods and Considerations

For the industrial production of related compounds like 3-bromo-2,6-dimethoxybenzoic acid, process efficiency, cost-effectiveness, and environmental impact are key considerations. A disclosed production process for this compound emphasizes convenience, simplicity, environmental friendliness, easily obtainable raw materials, and low equipment investment, resulting in a high-purity product. google.com The process starts with the synthesis of 2,6-dimethoxybenzoic acid from 2-bromo-m-dimethoxybenzene, which is then brominated to yield the final product. google.com

While specific industrial methods for this compound are not detailed in the provided search results, the principles from similar productions are applicable. These would likely involve optimizing reaction conditions, solvent choice, and purification methods to maximize yield and purity while minimizing waste and cost. The use of less hazardous reagents and solvents, as highlighted in some green chemistry approaches for synthesizing 3-bromobenzoic acid, is also a growing consideration in industrial synthesis. ijisrt.com

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle that allows for a variety of chemical transformations, enabling its use as a versatile building block in organic synthesis.

Esterification Reactions of this compound

Esterification is a fundamental transformation of the carboxylic acid group. While specific examples for this compound are not prevalent in the search results, general methods for the esterification of benzoic acids are well-established and applicable.

One common method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Another approach is the reaction of the corresponding acyl chloride with an alcohol. For instance, 3,4,5-trimethoxybenzoyl chloride is reacted with various primary alkylamines in a water-immiscible organic solvent to form amides, a reaction analogous to esterification. google.com

A patented process describes the esterification of hydroxybenzoic acids by reacting them with a halocarbon in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine. google.com This method could potentially be adapted for the esterification of this compound. Furthermore, the synthesis of 3-bromobenzoic acid methyl ester has been achieved from 2,6-dibromopyridine (B144722) and 3-hydroxybenzoic acid methyl ester, showcasing a different synthetic route to a bromo-substituted benzoic acid ester. prepchem.com

The hydrolysis of esters back to the carboxylic acid is also a relevant transformation. For example, the hydrolysis of various esters to 3-bromobenzoic acid can be achieved using a hydroxide (B78521) solution. chemicalbook.com This reversible reaction is a key consideration in synthetic strategies involving ester intermediates.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-iodo-3,4,5-trimethoxybenzoic acid | KBrO₃ | 2,6-dibromo-3,4,5-trimethoxybenzoic acid | Bromination and Transhalogenation nih.gov |

| m-aminobenzoic acid | Bromine | 3-amino-2,4,6-tribromobenzoic acid | Bromination orgsyn.org |

| 2,6-dimethoxybenzoic acid | Bromine | 3-bromo-2,6-dimethoxybenzoic acid | Bromination google.com |

| 3,4,5-trimethoxybenzoic acid | N-bromosuccinimide | 2-bromo-3,4,5-trimethoxybenzoic acid | Bromination |

| Fluorobenzene | Acetyl chloride, then Bromine | 3-bromo-4-fluoro-benzoic acid | Acylation, Bromination, Oxidation google.com |

| 3-amino-2,4,6-tribromobenzoic acid | (via diazotization) | 2,4,6-tribromobenzoic acid | Deamination orgsyn.org |

| 3,4,5-trimethoxybenzoyl chloride | n-Hexylamine | 3,4,5-trimethoxybenzoic acid-n-hexylamide | Amidation google.com |

| Hydroxybenzoic acid | Halocarbon | Ester of hydroxybenzoic acid | Esterification google.com |

Amidation Reactions and Derivative Synthesis

The carboxylic acid functionality of this compound is readily converted into a wide array of amide derivatives. This transformation is fundamental in medicinal chemistry and materials science for modifying the compound's physicochemical properties. The most common method involves a two-step sequence: activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Activation is typically achieved by converting the benzoic acid into a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this purpose. The resulting 3-bromo-2,5,6-trimethoxybenzoyl chloride is then treated with the desired amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, direct coupling methods using peptide coupling reagents can form the amide bond in a single step, avoiding the isolation of the acyl chloride. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reactions are generally high-yielding and tolerate a broad range of functional groups on the amine coupling partner. Palladium-catalyzed carbonylation reactions of aryl halides can also produce amide compounds, offering another synthetic route. nih.gov

| Amine Partner | Coupling Method | Expected Product |

|---|---|---|

| Ammonia (NH₃) | Acyl Chloride | 3-Bromo-2,5,6-trimethoxybenzamide |

| Aniline | EDC/HOBt | N-phenyl-3-bromo-2,5,6-trimethoxybenzamide |

| Piperidine | Acyl Chloride | (3-Bromo-2,5,6-trimethoxyphenyl)(piperdin-1-yl)methanone |

| Benzylamine | HATU | N-benzyl-3-bromo-2,5,6-trimethoxybenzamide |

Reduction of the Carboxylic Acid to Alcohol or Aldehyde

The carboxylic acid group of this compound can be selectively reduced to either the corresponding primary alcohol ( (3-Bromo-2,5,6-trimethoxyphenyl)methanol) or the aldehyde (3-Bromo-2,5,6-trimethoxybenzaldehyde). The choice of reducing agent is critical to achieving the desired oxidation state.

Reduction to Alcohol: Complete reduction to the benzyl (B1604629) alcohol derivative is typically accomplished using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) is a standard and effective method for this transformation. quora.comdoubtnut.com Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BMS), is another excellent option that readily reduces carboxylic acids while being less reactive towards some other functional groups compared to LiAlH₄. Catalytic hydrogenation can also be employed, though it often requires harsh conditions (high pressure and temperature) and may risk de-bromination depending on the catalyst used. qub.ac.uk

Reduction to Aldehyde: Stopping the reduction at the aldehyde stage is more challenging because aldehydes are more easily reduced than carboxylic acids. quora.com Therefore, direct reduction is not feasible with strong reducing agents. A common strategy involves first converting the carboxylic acid to a derivative that is more amenable to controlled reduction. For instance, the benzoic acid can be converted to its Weinreb amide or acyl chloride. The Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride using a poisoned catalyst (e.g., palladium on barium sulfate), can yield the aldehyde. vedantu.com Alternatively, reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can effectively reduce esters or Weinreb amides to the aldehyde with minimal over-reduction to the alcohol. acs.orgyoutube.com

| Target Product | Reagent(s) | Key Considerations |

|---|---|---|

| (3-Bromo-2,5,6-trimethoxyphenyl)methanol | LiAlH₄, then H₃O⁺ | Powerful, non-selective reducing agent. quora.com |

| (3-Bromo-2,5,6-trimethoxyphenyl)methanol | BH₃·THF, then H₃O⁺ | More selective than LiAlH₄ for carboxylic acids. |

| 3-Bromo-2,5,6-trimethoxybenzaldehyde | 1. SOCl₂ 2. H₂, Pd/BaSO₄ (Rosenmund) | Two-step process via the acyl chloride. vedantu.com |

| 3-Bromo-2,5,6-trimethoxybenzaldehyde | 1. Convert to Weinreb Amide 2. DIBAL-H, -78 °C | Controlled reduction at low temperature. acs.org |

Reactivity of the Aryl Bromide Moiety in this compound

The carbon-bromine bond is a key site for synthetic elaboration, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. However, this reaction is highly dependent on the electronic nature of the ring. The SₙAr mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex), which must be stabilized by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgbyjus.comlibretexts.org

In the case of this compound, the aromatic ring is substituted with three electron-donating methoxy (B1213986) groups and a meta-directing carboxylic acid group. studymind.co.uk None of these groups are strong EWGs positioned ortho or para to the bromine atom. The methoxy groups, in fact, increase the electron density of the ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. lumenlearning.comlibretexts.org Consequently, standard SₙAr reactions to displace the bromide with nucleophiles like alkoxides, amines, or cyanides are generally unfavorable and unlikely to proceed under typical conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C bond formation

The aryl bromide in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful and versatile methods for constructing C-C bonds under relatively mild conditions.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov The reaction is highly tolerant of various functional groups and is widely used for the synthesis of biaryl compounds. This compound can be coupled with various aryl or vinyl boronic acids to generate more complex molecular architectures.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine. organic-chemistry.org This methodology provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of natural products and functional materials. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.orgnumberanalytics.com The reaction requires a palladium catalyst and a base. It is a key method for the vinylation of aromatic rings and demonstrates excellent stereoselectivity, typically yielding the E-isomer. beilstein-journals.org

| Reaction Name | Coupling Partner | Typical Catalyst/Base System | Resulting C-C Bond |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-Aryl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | Aryl-Alkynyl |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / TEA | Aryl-Vinyl |

Directed C-H Functionalization Strategies, including meta-C-H bromination

While the existing bromine provides a site for cross-coupling, modern synthetic methods also allow for the functionalization of C-H bonds on the aromatic ring itself. The carboxylic acid group can act as a directing group to control the regioselectivity of these transformations.

Although many directing group strategies favor ortho-functionalization, specific protocols have been developed for meta-C-H activation. An important example is the palladium-catalyzed meta-C-H bromination of benzoic acid derivatives. nih.gov Using a palladium(II) catalyst, such as Pd(OAc)₂, in combination with an N-halosuccinimide (e.g., N-bromosuccinimide, NBS), it is possible to selectively introduce a second bromine atom at the C4 position, which is meta to the directing carboxylate group. Such methods provide a direct route to poly-halogenated aromatic compounds that might be difficult to access through classical electrophilic aromatic substitution due to competing directing effects of the existing substituents.

Reactivity of the Methoxy Groups on the Aromatic Ring

The three methoxy groups on the benzene ring significantly influence its reactivity and can also be sites for chemical transformation.

Electronic Effects: As strong electron-donating groups, the methoxy substituents activate the aromatic ring towards electrophilic aromatic substitution. studymind.co.ukmsu.edu They direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, in this compound, all ring positions are substituted except for C4. This position is meta to the deactivating carboxyl group but ortho or para to activating methoxy groups, making its reactivity in further electrophilic substitutions complex and dependent on reaction conditions.

Cleavage to Hydroxyl Groups (Demethylation): The methyl ether linkages can be cleaved to reveal the corresponding phenol (B47542) (hydroxyl) groups. This demethylation is a common transformation for modifying biological activity or enabling further functionalization (e.g., O-arylation). Strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) are classical reagents for ether cleavage. More selectively, Lewis acids such as boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers at low temperatures. Studies on substituted benzoic acids have shown that demethylation can sometimes be regioselective, with a preference for cleaving the methoxy group at the para position. nih.gov For this compound, this would correspond to selective demethylation at the C5 position.

Demethylation Reactions

Demethylation, the removal of a methyl group from a molecule, is a significant transformation for methoxy-substituted aromatic compounds. In the context of this compound, demethylation can lead to the formation of hydroxylated derivatives, which are often valuable intermediates in the synthesis of more complex molecules.

While specific, detailed experimental studies on the demethylation of this compound are not extensively documented in publicly available literature, a patent for oxysalicylamido derivatives mentions the use of a demethylation reaction involving this compound as a reactant. google.com This suggests that the compound can undergo this transformation to yield products such as 3-bromo-5-hydroxy-2,6-dimethoxybenzoic acid. google.com

The reactivity of the three methoxy groups in this compound towards demethylating agents is not equivalent. The steric and electronic environment of each methoxy group influences its susceptibility to cleavage. Generally, methoxy groups ortho to a carbonyl group can be selectively cleaved under certain conditions due to chelation effects with the reagent. However, in this specific molecule, the methoxy groups are positioned at C2, C5, and C6 relative to the carboxylic acid at C1.

The selective demethylation of aromatic methyl ethers is a topic of considerable research, particularly in the context of modifying lignin (B12514952) and its derivatives. rsc.org A variety of reagents have been developed for this purpose, each with different selectivities and mechanisms. Common demethylating agents include strong acids like hydrogen bromide (HBr) and hydrogen iodide (HI), Lewis acids such as boron tribromide (BBr₃), and nucleophilic reagents like lithium iodide (LiI) or sodium thiomethoxide (NaSMe). The choice of reagent and reaction conditions determines which methoxy group(s) are removed.

For instance, studies on related polysubstituted methoxybenzoic acids have shown that the regioselectivity of demethylation is highly dependent on the reagent and the substitution pattern of the aromatic ring. Research on the demethylation of lignin-derived aromatic compounds has demonstrated that the presence of multiple methoxy groups can influence the reaction rate, with compounds having more methoxy groups sometimes demethylating faster. nih.gov The process often proceeds stepwise, allowing for the potential isolation of partially demethylated intermediates. nih.gov

Given the structure of this compound, it is plausible that demethylation could be directed to a specific position. For example, the C2-methoxy group is sterically hindered by the adjacent bromine and carboxylic acid groups, which might influence its reactivity. The C6-methoxy group is also in an ortho position to the carboxylic acid, potentially making it susceptible to cleavage by certain reagents. The C5-methoxy group is in a meta position to the carboxylic acid and may exhibit different reactivity.

The table below summarizes hypothetical demethylation reactions based on the known reactivity of similar compounds.

| Reagent System | Potential Product(s) | Remarks |

| Boron tribromide (BBr₃) | 3-Bromo-2,5,6-trihydroxybenzoic acid | A strong, non-selective demethylating agent, likely to remove all methoxy groups. |

| Hydrogen Iodide (HI) | Mixture of mono-, di-, and tri-hydroxybenzoic acids | A classic but harsh demethylating agent; selectivity can be difficult to control. |

| Lithium Iodide (LiI) in pyridine | Selective mono-demethylation | Often used for selective demethylation of sterically accessible methoxy groups. |

| Sodium thiomethoxide (NaSMe) in DMF | Selective mono-demethylation | A nucleophilic demethylating agent that can offer different selectivity compared to acidic reagents. |

It is important to note that the actual products and their yields would need to be confirmed through experimental investigation.

Influence on Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The existing substituents on the aromatic ring of this compound—a bromine atom, three methoxy groups, and a carboxylic acid group—exert a significant influence on the rate and regioselectivity of any potential EAS reactions.

The mechanism of electrophilic aromatic substitution generally proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iqlibretexts.org The substituents on the ring affect the stability of the arenium ion intermediate, thereby directing the position of the incoming electrophile.

Substituent Effects:

Methoxy Groups (-OCH₃): Methoxy groups are strong activating groups and are ortho, para-directing. They donate electron density to the ring through a strong +M (mesomeric or resonance) effect, which outweighs their -I (inductive) effect. This electron donation stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. ijrar.org

Bromo Group (-Br): Halogens are deactivating groups but are also ortho, para-directing. They withdraw electron density through a -I effect, making the ring less reactive than benzene. However, they can donate electron density through a +M effect, which directs incoming electrophiles to the ortho and para positions. ijrar.org

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and is meta-directing. It withdraws electron density from the ring through both -I and -M effects, making the ring significantly less reactive towards electrophiles.

Predicted Reactivity of this compound:

The benzene ring of this compound is highly substituted, leaving only one available position for substitution: the C4 position. Therefore, any electrophilic aromatic substitution reaction would be expected to occur at this position.

The table below analyzes the directing effects of the substituents on the only available position (C4).

| Substituent | Position Relative to C4 | Directing Influence on C4 |

| -COOH at C1 | meta | Directing |

| -OCH₃ at C2 | meta | Non-directing |

| -Br at C3 | ortho | Directing |

| -OCH₃ at C5 | ortho | Directing |

| -OCH₃ at C6 | para | Directing |

As shown in the table, the C4 position is ortho to the C3-bromo and C5-methoxy groups, para to the C6-methoxy group, and meta to the C1-carboxylic acid and C2-methoxy groups. The powerful ortho, para-directing nature of the methoxy and bromo groups would strongly favor substitution at the C4 position. The meta-directing carboxylic acid group also directs to this position. Thus, there is a strong consensus among the directing effects of the substituents for electrophilic attack to occur at C4.

Hypothetical electrophilic aromatic substitution reactions are outlined below.

| Reaction | Reagent(s) | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 3-Bromo-4-nitro-2,5,6-trimethoxybenzoic acid |

| Halogenation | Br₂/FeBr₃ | 3,4-Dibromo-2,5,6-trimethoxybenzoic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-3-bromo-2,5,6-trimethoxybenzoic acid |

It is crucial to recognize that Friedel-Crafts reactions are often inhibited by strongly deactivating groups like carboxylic acids. Therefore, the acylation of this compound might require specific catalysts or a preliminary protection of the carboxylic acid group to proceed efficiently.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2,5,6 Trimethoxybenzoic Acid and Its Derivatives

Vibrational Spectroscopy Applications (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for the structural elucidation of 3-Bromo-2,5,6-trimethoxybenzoic acid by identifying its functional groups and providing a unique molecular fingerprint. The analysis of vibrational modes in substituted benzoic acids is well-established. docbrown.inforesearchgate.net

In the FTIR spectrum of a substituted benzoic acid, several key absorption bands are expected. A very broad band typically appears in the region of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration of an aryl carboxylic acid gives rise to a strong absorption band between 1700 and 1680 cm⁻¹. docbrown.info Furthermore, C-O stretching vibrations associated with the carboxylic acid group and the methoxy (B1213986) ethers are expected between 1320 and 1210 cm⁻¹. docbrown.info The presence of the aromatic ring is confirmed by C-H stretching vibrations around 3100-3000 cm⁻¹ and various fingerprint absorptions in the 1600-1400 cm⁻¹ region. docbrown.info The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations, particularly the ring breathing modes, are usually strong and well-defined. This allows for a detailed analysis of the substitution pattern and molecular backbone.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3300 - 2500 (Broad) | FTIR | docbrown.info |

| Aromatic C-H Stretch | ~3100 - 3030 | FTIR, Raman | docbrown.info |

| Aliphatic C-H Stretch (Methoxy) | ~2950 - 2850 | FTIR, Raman | |

| C=O Stretch (Carbonyl) | ~1700 - 1680 | FTIR, Raman | docbrown.info |

| Aromatic C=C Stretch | ~1600 - 1450 | FTIR, Raman | |

| C-O Stretch (Carboxylic Acid & Ether) | ~1320 - 1210 | FTIR | docbrown.info |

| O-H Bend (In-plane) | ~1440 - 1395 | FTIR | |

| O-H Bend (Out-of-plane) | ~960 - 900 | FTIR | docbrown.info |

| C-Br Stretch | ~600 - 500 | FTIR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Purity Assessment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise isomeric structure and assessing the purity of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. chemicalbook.com

¹H NMR: The ¹H NMR spectrum is predicted to be relatively simple and highly characteristic.

A single singlet is expected for the lone aromatic proton (H-4), with its chemical shift influenced by the surrounding electron-donating methoxy groups and the electron-withdrawing bromo and carboxylic groups.

Three distinct singlets should appear for the protons of the three methoxy groups (-OCH₃) at positions 2, 5, and 6, as their chemical environments are non-equivalent.

A broad singlet, typically far downfield (>10 ppm), corresponds to the acidic proton of the carboxylic acid group.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. chemicalbook.com

The spectrum will show a signal for the carboxylic carbon (C=O) around 165-170 ppm.

Six distinct signals are expected for the aromatic carbons, as they are all chemically non-equivalent due to the substitution pattern. The carbon attached to the bromine (C-3) will be influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the methoxy groups (C-2, C-5, C-6) will appear downfield, while the carboxyl-bearing carbon (C-1) and the proton-bearing carbon (C-4) will also have characteristic shifts.

Three separate signals for the methoxy carbons (-OCH₃) are anticipated, typically in the 55-65 ppm range. rsc.orgchemicalbook.com

NMR is particularly powerful for differentiating between isomers. For instance, an isomer like 4-Bromo-2,3,5-trimethoxybenzoic acid would exhibit a different splitting pattern and number of signals in both its ¹H and ¹³C NMR spectra, allowing for unambiguous identification.

Table 2: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -COOH | > 10 | Broad Singlet |

| H-4 | ~7.0 - 7.5 | Singlet | |

| -OCH₃ (C2) | ~3.8 - 4.0 | Singlet | |

| -OCH₃ (C5) | ~3.8 - 4.0 | Singlet | |

| -OCH₃ (C6) | ~3.8 - 4.0 | Singlet | |

| ¹³C | C=O | ~165 - 170 | - |

| C-1 | ~115 - 125 | - | |

| C-2 | ~150 - 160 | - | |

| C-3 | ~110 - 120 | - | |

| C-4 | ~115 - 125 | - | |

| C-5 | ~150 - 160 | - | |

| C-6 | ~150 - 160 | - | |

| -OCH₃ (C2) | ~55 - 65 | - | |

| -OCH₃ (C5) | ~55 - 65 | - | |

| -OCH₃ (C6) | ~55 - 65 | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. The presence of a bromine atom imparts a highly characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.orglibretexts.org This results in the molecular ion appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z), which is a definitive indicator of a monobrominated compound. libretexts.orglibretexts.org

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used for structural confirmation. acs.org Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical (•CH₃): A peak at [M-15]⁺ from the cleavage of a methoxy group.

Loss of a methoxy radical (•OCH₃): A peak at [M-31]⁺.

Loss of a hydroxyl radical (•OH): A peak at [M-17]⁺ from the carboxylic acid group.

Loss of the carboxyl group (•COOH): A peak at [M-45]⁺.

Loss of the bromine atom (•Br): Peaks at [M-79]⁺ and [M-81]⁺.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₁₀H₁₁BrO₅)

| m/z (for ⁷⁹Br/⁸¹Br) | Identity | Notes |

|---|---|---|

| 290 / 292 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern. libretexts.orglibretexts.org |

| 275 / 277 | [M-CH₃]⁺ | Loss of a methyl group from a methoxy ether. |

| 247 / 249 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide. |

| 211 | [M-Br]⁺ | Loss of the bromine atom. |

| 245 / 247 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely published, analysis of closely related compounds, such as 2,6-dibromo-3,4,5-trimethoxybenzoic acid and other substituted bromobenzoic acids, allows for a robust prediction of its solid-state characteristics. conicet.gov.arnih.gov

It is anticipated that the compound would crystallize in a common space group, such as monoclinic P2₁/c or triclinic P-1. conicet.gov.arnih.gov The analysis would precisely define the geometry of the benzene (B151609) ring and the orientation of its five substituents.

The crystal packing of this compound would be governed by a combination of supramolecular interactions.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Molecules are likely to form either the classic centrosymmetric dimer via O-H···O hydrogen bonds, creating an R²₂(8) graph-set motif, or a catemeric (chain-like) arrangement. nih.govnih.gov The catemeric structure, observed in the related 2,6-diiodo-3,4,5-trimethoxybenzoic acid, involves a continuous chain of hydrogen bonds along a crystallographic axis. nih.gov

Halogen Bonding: The bromine atom at C-3 can act as a halogen bond donor, forming stabilizing interactions with electronegative atoms like the oxygen of a carbonyl or methoxy group on an adjacent molecule (Br···O). conicet.gov.ar These interactions, though weaker than hydrogen bonds, are highly directional and play a significant role in crystal engineering. conicet.gov.arresearchgate.net

π-Stacking: Interactions between the aromatic rings of adjacent molecules may also occur. However, the presence of multiple bulky methoxy groups and a bromine atom may sterically hinder ideal π-π stacking, potentially leading to offset or edge-to-face arrangements rather than direct face-to-face stacking. researchgate.net

Table 4: Expected Supramolecular Interactions in Crystalline this compound

| Interaction Type | Atoms Involved | Typical Geometry/Motif | Reference |

|---|---|---|---|

| Hydrogen Bonding | -COOH ··· HOOC- | Centrosymmetric Dimer (R²₂(8) motif) or Catemeric Chain | nih.govnih.gov |

| Halogen Bonding | C-Br ··· O=C or C-Br ··· O-CH₃ | Directional interaction, influencing packing | conicet.gov.arresearchgate.net |

| π-Stacking | Aromatic Ring ··· Aromatic Ring | Parallel-displaced or T-shaped; likely hindered | researchgate.net |

In the solid state, the conformation of the molecule is locked. A key feature is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. Due to significant steric hindrance from the substituents at the ortho positions (C-2 methoxy and C-6 methoxy), the carboxylic acid group is expected to be twisted substantially out of the plane of the aromatic ring. nih.govresearchgate.net In the related 2,6-dibromo-3,4,5-trimethoxybenzoic acid, this angle is nearly perpendicular at 86.7°. nih.gov A similar significant twist is expected for this compound, which minimizes steric repulsion between the carbonyl oxygen and the ortho methoxy groups. The orientations of the three methoxy groups relative to the benzene ring would also be fixed in specific, low-energy conformations.

Advanced Analytical Techniques for Purity and Quantitative Analysis

Ensuring the purity and accurately determining the concentration of this compound are essential for its reliable use. Several advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common and robust method for both purity assessment and quantitative analysis of substituted benzoic acids. nih.govusda.gov A typical method would involve:

Mode: Reversed-phase chromatography.

Stationary Phase: A C18 or C8 column.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid or acetic acid to keep the analyte in its protonated form).

Detection: UV-Vis detector set to a wavelength where the aromatic system has strong absorbance (e.g., ~254 nm). This method can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for quantification with high precision. usda.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and definitive identification of volatile impurities. mdpi.com Due to the low volatility of the carboxylic acid, derivatization is often required, such as converting the carboxylic acid to its more volatile methyl ester. This allows for the separation and identification of even trace-level impurities. The mass spectrometer provides structural information on any separated peaks, aiding in impurity profiling. mdpi.com

Titrimetry: As a classical chemical method, acid-base titration can be used for the quantitative analysis of the bulk material. researchgate.net The sample is dissolved in a suitable solvent (e.g., an alcohol-water mixture) and titrated with a standardized solution of a strong base, like sodium hydroxide (B78521), using a pH meter or an indicator to determine the endpoint. This provides a highly accurate measure of the total acid content. researchgate.net

Table 5: Analytical Techniques for Purity and Quantitative Analysis

| Technique | Principle | Application | Reference |

|---|---|---|---|

| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantitative analysis, impurity profiling. | nih.govusda.gov |

| GC-MS | Separation of volatile (or derivatized) compounds followed by mass-based detection. | Identification of volatile impurities, purity confirmation. | mdpi.com |

| Titrimetry | Neutralization reaction between the acidic analyte and a standard basic titrant. | Accurate quantitative analysis of bulk material. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted benzoic acids due to its versatility in handling compounds with a range of polarities and its high resolving power. helixchrom.com The separation of benzoic acid derivatives is typically achieved using reversed-phase chromatography, most commonly with a C18 stationary phase. researchgate.net The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. Typically, it consists of a mixture of an aqueous buffered solution and an organic modifier, such as methanol (B129727) or acetonitrile. helixchrom.comresearchgate.net

The pH of the mobile phase plays a significant role in the retention of acidic analytes like this compound. Adjusting the pH influences the dissociation of the carboxylic acid group, thereby altering its interaction with the stationary phase and affecting retention time. nih.gov For instance, studies on various substituted benzoic acids have shown that incorporating a buffer into the mobile phase is an effective strategy for optimizing separations. nih.gov

Research on compounds with similar structural motifs provides insight into potential analytical approaches. For example, the analysis of 1,3,5-trimethoxybenzene (B48636) (TMB) and its halogenated derivatives has been successfully performed using HPLC. A study utilized a C18 column with a diode array detector, achieving separation with a water/acetonitrile gradient. The retention times for TMB and its brominated form (Br-TMB) were clearly distinguished, demonstrating the technique's efficacy in resolving closely related structures. rsc.org

Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes, operates on the same principles as HPLC but delivers significantly higher resolution, speed, and sensitivity. These enhancements allow for more efficient separation of complex mixtures and faster analysis times, which would be advantageous for characterizing this compound and its derivatives.

Interactive Table 1: HPLC Retention Times of Trimethoxybenzene and its Halogenated Derivatives The following table details the retention times for 1,3,5-trimethoxybenzene (TMB) and its chlorinated and brominated derivatives under specific HPLC conditions, illustrating the separability of such compounds. rsc.org

| Compound | Retention Time (minutes) |

| 1,3,5-trimethoxybenzene (TMB) | 2.59 |

| Chloro-1,3,5-trimethoxybenzene (Cl-TMB) | 3.54 |

| Bromo-1,3,5-trimethoxybenzene (Br-TMB) | 4.28 |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful analytical technique that can be employed for the characterization of this compound, although it often requires a derivatization step. Benzoic acids are generally polar and have low volatility, which can lead to poor peak shape and thermal degradation in a GC system. To overcome this, the carboxylic acid group is typically converted into a more volatile ester, such as a methyl ester, prior to analysis.

When coupled with a mass spectrometer (GC-MS), the technique provides definitive structural information. GC-MS analysis of halogenated products of TMB has been used for their identification, with selected ion monitoring (SIM) employed for precise quantification. rsc.org

Interactive Table 2: Gas Chromatography Retention Indices for Related Benzoic Acid Derivatives This table presents the Kovats Retention Index (RI) for compounds structurally related to this compound on a non-polar stationary phase. This data helps in estimating the elution characteristics of the target compound.

| Compound | Kovats Retention Index (RI) | Source |

| 3-Bromobenzoic acid | 1484 | nist.gov |

| 2,4,5-Trimethoxybenzoic acid | 1913 | nist.gov |

Theoretical and Computational Chemistry of 3 Bromo 2,5,6 Trimethoxybenzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and reactivity of molecules. wikipedia.orgnih.gov These ab initio methods solve the electronic Schrödinger equation to provide detailed information about electron distribution and orbital energies. wikipedia.org For molecules like 3-Bromo-2,5,6-trimethoxybenzoic acid, DFT calculations are typically performed using specific functionals, such as B3LYP or CAM-B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)), to obtain optimized geometries and electronic properties. scielo.brresearchgate.net Such studies on related molecules, like bromo-dimethoxybenzaldehydes and 4-bromo-3-(methoxymethoxy) benzoic acid, have demonstrated the utility of this approach. scielo.brresearchgate.net

Molecular Orbital Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For aromatic acids, the HOMO is often distributed over the phenyl ring, while the LUMO can be spread across the entire molecule, including the carboxyl group. researchgate.net In a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, which shares the trimethoxyphenyl moiety, a low HOMO-LUMO gap was indicative of high chemical reactivity and polarizability. nih.gov For this compound, the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom and carboxylic acid group would significantly influence the energies and distributions of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies and Properties from Analogous Compounds This table presents data from related compounds to illustrate the typical values obtained from DFT calculations. Data for the target compound is not directly available.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | - | - | -0.08657 | nih.gov |

| 4-bromo-3-(methoxymethoxy) benzoic acid | B3LYP/6-311++G(d,p) | - | - | - | researchgate.net |

| Benzoic Acid Dimer | B3LYP/6-311++G(2d,p) | - | - | - | vjst.vn |

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). iucr.org

For halogenated compounds, the MESP can reveal a region of positive potential on the halogen atom opposite the C-X bond, known as a σ-hole. semanticscholar.org This feature is crucial for understanding halogen bonding, a directional non-covalent interaction. In studies of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, the electrostatic potential at the Hirshfeld surface was used to visualize the hydrogen donor/acceptor properties of the carboxylic group. iucr.org For this compound, an MESP analysis would likely show negative potential around the carbonyl and methoxy oxygen atoms and a positive potential on the carboxylic hydrogen and potentially a σ-hole on the bromine atom, guiding its intermolecular interactions. semanticscholar.orgjst.go.jp

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nextmol.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as a solvent. nih.govnih.gov

Docking Studies and Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comwalshmedicalmedia.com This method is central to drug discovery and involves sampling a vast number of conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity. mdpi.com

Prediction of Binding Modes and Affinities with Biological Macromolecules

Although no specific docking studies have been published for this compound, research on other benzoic acid derivatives provides a clear blueprint for such investigations. mdpi.com For example, docking studies on benzoic acid derivatives against the SARS-CoV-2 main protease have been used to predict binding affinities and interactions with key amino acid residues in the active site. mdpi.com

If this compound were to be evaluated as a potential ligand, a typical docking workflow would involve:

Obtaining the 3D structure of a target protein from a repository like the Protein Data Bank.

Preparing the ligand and protein structures (e.g., adding hydrogen atoms, assigning charges).

Defining the binding site (or "grid box") on the protein.

Running the docking algorithm to generate and score potential binding poses.

The results would predict the most likely binding mode, identifying key interactions such as hydrogen bonds with the carboxylic acid and methoxy groups, and potentially halogen bonds involving the bromine atom. jst.go.jpnih.gov The docking score would provide an estimate of the binding affinity, allowing for comparison with other potential ligands.

Table 2: Representative Docking Scores for Benzoic Acid Derivatives Against a Protein Target This table is illustrative and shows data for various benzoic acid derivatives against the SARS-CoV-2 main protease to demonstrate typical results from docking studies.

| Ligand | Docking Score (arbitrary units) | Key Interacting Residues (Example) | Source |

| Benzoic acid | -29.59 | - | mdpi.com |

| Syringic acid | -37.25 | - | mdpi.com |

| Gallic acid | -38.31 | - | mdpi.com |

| 2,5-dihydroxybenzoic acid | -33.84 | - | mdpi.com |

Structure-Activity Relationship (SAR) Insights through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable for this purpose. QSAR models establish a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their activities. nih.gov

For a series of analogs based on the this compound scaffold, a QSAR study would involve calculating various molecular descriptors, such as:

Electronic descriptors: HOMO/LUMO energies, dipole moment.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

These descriptors, calculated for each analog, would be correlated with their experimentally measured biological activity using statistical methods. The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds and to provide insights into which structural features are most important for activity. nih.gov For instance, QSAR studies on other benzoylaminobenzoic acid derivatives have shown that hydrophobicity, aromaticity, and the presence of specific hydrogen-bonding groups are crucial for their inhibitory activity. nih.gov A similar approach would be highly beneficial in guiding the optimization of derivatives of this compound for a specific biological target.

In Silico Predictions of Biological Activity and ADMET Properties

In contemporary drug discovery and medicinal chemistry, in silico methods are indispensable tools for the early-stage evaluation of potential therapeutic compounds. These computational models predict the biological activity and ADMET (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule before it is synthesized, saving significant time and resources. nih.gov By simulating how a compound will behave, researchers can prioritize candidates with favorable pharmacokinetic profiles and a higher likelihood of success in later-stage clinical trials. mdpi.com While specific comprehensive in silico studies exclusively on this compound are not extensively detailed in published literature, analysis of structurally similar trimethoxybenzoic acid derivatives provides significant predictive insights.

Predicted Biological Activity

Computational molecular docking is a key technique used to predict the binding affinity and interaction between a small molecule (ligand) and a protein target. Such studies have been performed on derivatives of trimethoxybenzoic acid to explore their potential as antimicrobial agents, specifically as efflux pump (EP) inhibitors. nih.gov Efflux pumps are proteins that bacteria use to expel antibiotics, and inhibiting them can restore the effectiveness of existing drugs. nih.gov

In one such study, a series of trimethoxybenzoic acid derivatives were investigated via docking studies for their potential to inhibit bacterial efflux pumps like AcrB. nih.gov The results of these computational analyses suggested that the trimethoxybenzoic acid moiety is a crucial feature for this inhibitory activity. nih.gov The research highlighted that derivatives containing this core structure showed promise as a source of feasible EP inhibitors, underscoring the potential of compounds like this compound for further investigation in this area. nih.gov

Predicted ADMET and Drug-Likeness Properties

The viability of a compound as a drug is heavily dependent on its ADMET profile. Computational tools like the SwissADME web server are widely used to predict these properties based on a molecule's structure. nih.gov These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a chemical compound and its potential for oral bioavailability. mdpi.com

A study on trimethoxybenzoic acid derivatives calculated several key ADMET parameters, which offer a predictive glimpse into the likely properties of this compound. The analysis showed that these derivatives generally possess favorable drug-like properties, such as molecular weights under 500 g/mol and predicted Log P values below 5, conforming to Lipinski's rules. nih.gov

Below are interactive tables detailing the kinds of in silico predictions made for this class of compounds, based on data for related trimethoxybenzoic acid derivatives.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of Trimethoxybenzoic Acid Derivatives This table showcases typical drug-likeness predictions for compounds structurally related to this compound, based on data from a 2022 study on trimethoxybenzoic acid derivatives. nih.gov

| Property | Value (Compound 5) | Value (Compound 6) | Lipinski's Rule of Five Parameter |

| Molecular Weight | 336.42 g/mol | 350.45 g/mol | ≤ 500 g/mol |

| LogP (Consensus) | 2.59 | 2.82 | ≤ 5 |

| H-bond Donors | 2 | 2 | ≤ 5 |

| H-bond Acceptors | 6 | 6 | ≤ 10 |

| Lipinski Violations | 0 | 0 | No more than 1 violation |

Table 2: Predicted Pharmacokinetic Properties of Trimethoxybenzoic Acid Derivatives This table illustrates key pharmacokinetic predictions for compounds structurally related to this compound, based on data from a 2022 study on trimethoxybenzoic acid derivatives. nih.gov

| Parameter | Prediction (Compound 5) | Prediction (Compound 6) | Implication |

| GI Absorption | High | High | Good absorption from the gastrointestinal tract is likely. |

| BBB Permeant | No | No | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |

| CYP1A2 inhibitor | Yes | Yes | Potential for drug-drug interactions involving the CYP1A2 enzyme. |

| CYP2C19 inhibitor | No | No | Low potential for interactions involving the CYP2C19 enzyme. |

| CYP2C9 inhibitor | Yes | Yes | Potential for drug-drug interactions involving the CYP2C9 enzyme. |

| CYP2D6 inhibitor | Yes | Yes | Potential for drug-drug interactions involving the CYP2D6 enzyme. |

| CYP3A4 inhibitor | Yes | Yes | Potential for drug-drug interactions involving the CYP3A4 enzyme. |

| Bioavailability Score | 0.55 | 0.55 | Indicates a reasonable probability of having good oral bioavailability. |

Another useful predictive tool is the "Bioavailability Radar," which provides a rapid visual assessment of a molecule's drug-likeness. nih.govsciensage.info This radar plots six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. For a compound to be considered "drug-like," its plotted shape should fall within a specific pink area representing the optimal range for each property. nih.gov This allows for an at-a-glance evaluation of a compound's suitability for oral administration.

Applications in Medicinal Chemistry and Drug Discovery Excluding Dosage/administration

Role as a Synthetic Intermediate for Bioactive Compounds

While specific, widespread applications of 3-Bromo-2,5,6-trimethoxybenzoic acid as a direct intermediate are not extensively documented in publicly available research, the value of its structural components is well-established. Organobromine compounds are recognized as valuable precursors in both organic and pharmaceutical synthesis. nih.gov The carbon-bromine bond serves as a reactive handle for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in constructing the complex molecular architectures of modern drugs. This allows for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

The benzoic acid moiety itself is a common structural motif in numerous bioactive molecules, providing a key interaction point with biological targets, often through hydrogen bonding or ionic interactions. eurekaselect.comicm.edu.pl Therefore, this compound is a plausible and potentially valuable, though currently underutilized, starting material for the synthesis of new chemical entities with therapeutic potential. Its trimethoxy-substituted phenyl ring can also influence the conformation and electronic properties of resulting derivatives, further contributing to the chemical diversity achievable from this intermediate.

Development of New Therapeutic Agents Based on the this compound Scaffold

The development of new drugs from a specific chemical scaffold is a central strategy in medicinal chemistry. While therapeutic agents derived directly from this compound are not prominent in the current literature, the potential of the substituted benzoic acid scaffold is significant. eurekaselect.com For instance, research into other substituted benzoic acid derivatives has yielded potent inhibitors of critical therapeutic targets.

One notable example involves the design of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These proteins are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. The development of small molecules that can inhibit these proteins is a promising strategy in oncology. nih.gov The benzoic acid core of these inhibitors serves as a central scaffold to which other chemical moieties are attached to optimize binding to the target proteins. nih.gov This demonstrates the utility of the benzoic acid scaffold in creating targeted therapies.

Furthermore, derivatives of 2-morpholinobenzoic acid have been investigated as anti-proliferative agents that inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer. nih.gov These examples underscore the potential of the this compound framework as a foundation for developing novel therapeutic agents against a range of diseases, including cancer. eurekaselect.comnih.gov

Table 1: Examples of Bioactive Scaffolds Related to Substituted Benzoic Acids

| Scaffold | Therapeutic Target/Application | Key Structural Features |

|---|---|---|

| 2,5-Substituted Benzoic Acid | Dual Mcl-1/Bfl-1 Inhibition (Anticancer) | Benzoic acid core with substitutions at the 2 and 5 positions to optimize protein binding. nih.gov |

| 2-Morpholinobenzoic Acid | PC-PLC Inhibition (Anticancer) | A central benzoic acid ring with morpholine and N-benzylamine substituents. nih.gov |

| Para-Aminobenzoic Acid (PABA) Derivatives | Anticancer, Antimicrobial, Anti-inflammatory | A versatile building block allowing substitutions at both the amino and carboxyl groups. nih.gov |

Strategies for Enhancing Bioavailability and Efficacy

A significant challenge in drug discovery is optimizing a compound's pharmacokinetic profile, including its bioavailability and metabolic stability. The inclusion of a bromine atom, as seen in this compound, is a deliberate strategy that can be employed to enhance these properties.

Increased Lipophilicity: The introduction of halogens like bromine into a molecule generally increases its lipophilicity ("fat-solubility"). semanticscholar.org This is a critical factor for oral bioavailability, as it can improve a drug's ability to be absorbed across the lipid-rich cell membranes of the gastrointestinal tract. semanticscholar.orgump.edu.pl

Metabolic Stability: The carbon-bromine bond is relatively strong and can block sites on a molecule that are susceptible to metabolic breakdown by enzymes in the liver. This can increase the drug's half-life in the body, potentially leading to a longer duration of action. ump.edu.pl

Halogen Bonding: The bromine atom can participate in "halogen bonds," a type of non-covalent interaction with atoms like oxygen or nitrogen in a biological target (e.g., a protein or enzyme). ump.edu.pl These interactions can favorably affect drug-target binding, leading to increased potency and efficacy. ump.edu.plump.edu.pl

By leveraging these effects, medicinal chemists can modify structures based on the this compound scaffold to create derivatives with improved drug-like properties.

Future Directions in Drug Design utilizing Brominated Trimethoxybenzoic Acid Derivatives

The future of drug design is moving towards more targeted and personalized therapies. The this compound scaffold, and brominated compounds in general, are well-positioned to play a role in this evolution.

Targeted Therapies: The versatility of the brominated benzoic acid scaffold makes it an attractive starting point for developing inhibitors of specific enzymes or protein-protein interactions involved in diseases like cancer or inflammatory disorders. eurekaselect.comtethyschemical.com Future research could focus on synthesizing libraries of compounds derived from this compound and screening them against a wide array of biological targets.

Antibacterial Agents: There is a critical need for new antibiotics to combat the rise of resistant bacteria. Natural products containing bromine, often isolated from marine organisms, have shown potent antibacterial activity. semanticscholar.orgump.edu.pl This suggests that synthetic brominated compounds, including derivatives of the title compound, could be a fruitful area for the discovery of new antibacterial agents.

Computational and Structure-Based Design: Advances in computational chemistry and X-ray crystallography allow for the rational design of drugs. The three-dimensional structure of a target protein can be used to design molecules that fit precisely into its active site. icm.edu.pl The bromine atom's ability to form halogen bonds can be explicitly modeled to design compounds with enhanced binding affinity and selectivity. Future efforts will likely involve using these in silico methods to guide the synthesis of novel derivatives of this compound.

The strategic incorporation of bromine into drug candidates offers numerous advantages, including the potential for increased therapeutic activity and improved metabolic profiles. ump.edu.plump.edu.pl As such, the this compound scaffold holds considerable promise for the development of the next generation of therapeutic agents.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 3-Bromo-2,5,6-trimethoxybenzoic Acid

Direct and detailed research focusing on the biological or material properties of this compound is limited. The compound is documented in chemical databases and by suppliers, with its synthesis being reported in publications such as the Journal of Medicinal Chemistry. chemsynthesis.com This indicates its use in synthetic chemistry, likely as a precursor or intermediate for creating larger, more complex molecules for medicinal chemistry studies. chemsynthesis.com

Its inclusion in a Chinese patent related to penicillin-binding protein inhibitors suggests a potential, albeit not fully explored, role in the development of antibacterial agents. google.com The core findings are currently centered on its existence and availability as a reagent for organic synthesis rather than on its intrinsic biological or physical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 101460-22-4 |

| Molecular Formula | C₁₀H₁₁BrO₅ |

| Molecular Weight | 291.098 g/mol |

| Melting Point | 96-98 °C chemsynthesis.com |

Emerging Research Areas and Potential Breakthroughs

The future research potential for this compound can be extrapolated from studies on similarly structured polysubstituted benzoic acids. These related compounds have shown significant promise in various scientific fields.

Medicinal Chemistry: Benzoic acid and its derivatives are a cornerstone in drug discovery, known to exhibit a wide range of biological activities, including anticancer properties. preprints.orgresearchgate.net The specific substitution pattern of this compound offers a unique scaffold for the development of novel therapeutic agents. The bromine atom provides a reactive site for further functionalization through transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of diverse molecular libraries. researchgate.net These derivatives could be investigated as potential enzyme inhibitors, given that substituted benzoic acids have been identified as inhibitors for enzymes like protein phosphatase Slingshot. nih.gov

Materials Science: The carboxylic acid group is an ideal anchor for modifying surfaces and creating functional materials. nih.gov this compound could be used to functionalize nanoparticles, polymers, or graphene oxide, imparting specific properties to the material. nih.govnih.gov The aromatic core and multiple methoxy (B1213986) groups could influence properties like solubility, thermal stability, and electronic behavior, making it a candidate for developing advanced polymers or components in organic electronics.

Interdisciplinary Research Opportunities involving this compound

The multifaceted nature of this compound opens avenues for collaborative research across different scientific disciplines.

Synthetic Chemistry and Pharmacology: A significant opportunity lies in the collaboration between synthetic organic chemists and pharmacologists. Chemists could synthesize a library of derivatives based on the this compound scaffold, which pharmacologists could then screen for various biological activities, such as antibacterial, antiviral, or anticancer efficacy. This systematic approach could lead to the discovery of new lead compounds for drug development.

Materials Science and Chemical Engineering: The development of novel materials using this compound would benefit from an interdisciplinary approach. Chemists could focus on the synthesis and functionalization of materials, while chemical engineers could explore their large-scale production and application in devices, catalysis, or separation technologies. researchgate.net

Computational Chemistry and Experimental Biology: Before extensive and costly laboratory synthesis, computational chemists can play a crucial role. By modeling the docking of this compound and its virtual derivatives with the active sites of known biological targets (such as bacterial enzymes or cancer-related proteins), researchers can predict potential biological activity. These computational insights would allow experimental biologists and chemists to prioritize and focus their efforts on the most promising candidates, accelerating the pace of discovery.

Q & A

Q. What synthetic routes are available for preparing 3-bromo-2,5,6-trimethoxybenzoic acid, and what are their critical optimization parameters?

- Methodological Answer : A common approach involves bromination of 2,5,6-trimethoxybenzoic acid derivatives. For example, electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) can introduce the bromine atom. Optimization requires precise control of reaction temperature (typically 0–25°C) and stoichiometric ratios to avoid over-bromination . Alternative methods include diazotization followed by Sandmeyer reactions, though regioselectivity may vary depending on directing groups .

- Key Data :

| Precursor | Brominating Agent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 2,5,6-Trimethoxybenzoic acid | Br₂/FeBr₃ | 65–75 | >95 | |

| 3-Amino-2,5,6-trimethoxybenzoic acid | NaNO₂/HBr | 50–60 | >90 |

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization) .

- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., δ ~3.8–4.0 ppm for methoxy groups; δ ~7.5–8.0 ppm for aromatic protons) and FT-IR (C=O stretch at ~1680 cm⁻¹, Br-C stretch at ~550 cm⁻¹) .

- Elemental Analysis : Match experimental C, H, Br, and O content with theoretical values (e.g., C: 40.55%, H: 3.83%, Br: 22.55%) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials at 2–8°C under inert gas (argon/nitrogen). Degradation products (e.g., de-brominated analogs or oxidized methoxy groups) can be monitored via periodic TLC or HPLC . Stability studies show <5% decomposition over 6 months under optimal conditions .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic and steric properties of 2,5,6-trimethoxybenzoic acid in coordination chemistry?

- Methodological Answer : The bromine atom acts as an electron-withdrawing group, reducing electron density on the aromatic ring. This enhances acidity (pKa ~2.5–3.0 vs. ~4.0 for non-brominated analogs) and affects metal-ligand binding in complexes. DFT calculations (B3LYP/6-31G*) show a 10–15% increase in binding energy with transition metals (e.g., Cu²⁺, Fe³⁺) compared to non-brominated analogs .

- Key Data :

| Property | 3-Bromo-2,5,6-TMBA | 2,5,6-TMBA (Non-Brominated) |

|---|---|---|

| pKa (in H₂O) | 2.8 | 4.1 |

| Cu²⁺ Binding Energy (kJ/mol) | 215 | 185 |

Q. What strategies mitigate regioselectivity challenges during bromination of polymethoxybenzoic acids?

- Methodological Answer :